molecular formula C29H29BrN2O3S2 B2475495 ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 681274-68-0

ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2475495
CAS No.: 681274-68-0
M. Wt: 597.59
InChI Key: PDEOOXFSQIHPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclohepta[b]thiophene core substituted with an ethyl carboxylate group at position 2. At position 2, an acetamido linker connects a thioether group to a 1-(4-bromobenzyl)-substituted indole moiety. The 4-bromobenzyl group introduces significant lipophilicity and steric bulk, while the indole-thioether linkage may enhance interactions with biological targets via π-π stacking and sulfur-mediated hydrogen bonding. The molecular weight of this compound is expected to exceed 600 g/mol, with a high logP value (>5) due to its aromatic and hydrophobic substituents .

Properties

IUPAC Name

ethyl 2-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29BrN2O3S2/c1-2-35-29(34)27-22-9-4-3-5-11-24(22)37-28(27)31-26(33)18-36-25-17-32(23-10-7-6-8-21(23)25)16-19-12-14-20(30)15-13-19/h6-8,10,12-15,17H,2-5,9,11,16,18H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEOOXFSQIHPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in pharmacological applications. Its unique structure combines various bioactive moieties that contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties based on diverse research findings.

  • Molecular Formula : C29H29BrN2O3S2
  • Molecular Weight : 597.59 g/mol
  • Purity : Typically around 95% .

Antimicrobial Activity

Research has demonstrated that compounds similar to ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido) exhibit significant antimicrobial properties. A study screening various derivatives found that compounds with similar thioacetamide structures showed promising results against a range of bacteria and fungi. Specifically:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    • Streptococcus pyogenes
    • Klebsiella pneumoniae
  • Fungal Strains Tested :
    • Aspergillus flavus
    • Candida albicans

The results indicated that several synthesized compounds exhibited good antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, suggesting that the thioether linkage may enhance biological activity .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research indicates that indole derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A study on related thiazole derivatives revealed significant cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with IC50 values indicating potent activity .
CompoundCell LineIC50 (µg/mL)
Compound 1A5491.61 ± 1.92
Compound 2NIH/3T31.98 ± 1.22

This suggests that modifications in the indole and thioacetamide regions of the molecule could lead to enhanced anticancer efficacy.

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been explored extensively. Specifically, studies have indicated that N-benzyl derivatives show promising results in seizure models:

  • Maximal Electroshock Seizure (MES) tests indicated that certain derivatives had ED50 values lower than traditional anticonvulsants like phenobarbital .
CompoundMES ED50 (mg/kg)
N-benzyl derivative13-21
Phenobarbital22

This highlights the potential for ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido) to exhibit similar anticonvulsant properties.

Scientific Research Applications

The compound exhibits a variety of biological activities attributed to its unique structural components.

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. A study screening various thioacetamide derivatives found promising results against multiple bacterial and fungal strains.

Bacterial Strains Tested :

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Streptococcus pyogenes
  • Klebsiella pneumoniae

Fungal Strains Tested :

  • Aspergillus flavus
  • Candida albicans

The results demonstrated notable antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, suggesting that the thioether linkage enhances biological activity.

Anticancer Activity

The structural features of ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido) indicate potential anticancer properties. Indole derivatives are known for their cytotoxic effects against various cancer cell lines.

A study on related compounds revealed significant cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3):

CompoundCell LineIC50 (µg/mL)
Compound 1A5491.61 ± 1.92
Compound 2NIH/3T31.98 ± 1.22

These findings suggest that modifications in the indole and thioacetamide regions could enhance anticancer efficacy.

Anticonvulsant Activity

The anticonvulsant potential of compounds related to ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido) has been explored extensively. Studies indicate that N-benzyl derivatives show promising results in seizure models.

Maximal Electroshock Seizure (MES) tests indicated that certain derivatives had effective doses (ED50) lower than traditional anticonvulsants like phenobarbital:

CompoundMES ED50 (mg/kg)
N-benzyl derivative13 - 21
Phenobarbital22

This highlights the potential for ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido) to exhibit similar anticonvulsant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, focusing on substituents, synthetic routes, physicochemical properties, and biological activities:

Compound Structure (Key Substituents) Synthesis (Yield, Conditions) Physicochemical Properties Biological Activity/Target Reference
Target Compound : 4-Bromobenzyl-indole-thioether-acetamido-cyclohepta[b]thiophene-3-carboxylate Not explicitly detailed in evidence; likely via coupling of bromobenzyl-indole thiol to cyclohepta[b]thiophene precursor. High logP (~5.8), MW ~605 g/mol, low solubility Undisclosed (structural analogs suggest enzyme inhibition)
VIg : Benzylpiperazine-acetamido-cyclohepta[b]thiophene-3-carboxylate Reflux in acetonitrile (56% yield) MW 455 g/mol, logP ~3.5, mp 153–155°C Acetylcholinesterase inhibitor (IC₅₀ ~2 µM)
VIh : 2-Fluorobenzylpiperazine-acetamido-cyclohepta[b]thiophene-3-carboxylate Reflux in ethanol (55% yield) MW 473 g/mol, logP ~3.8, mp 163–165°C Acetylcholinesterase inhibitor (IC₅₀ ~1.8 µM)
Compound 23 : 4-Fluorobenzamido-cyclohepta[b]thiophene-3-carboxylate Method B (64% yield), crystallized from EtOH MW 345.4 g/mol, mp 117–118°C Influenza polymerase inhibitor (EC₅₀ ~10 µM)
Compound 47 : 2-Methoxybenzamido-cyclohepta[b]thiophene-3-carboxylate Method C (100% yield), purified with cyclohexane MW 403.5 g/mol, mp 130–132°C Anti-influenza activity (EC₅₀ ~5 µM)
Ethyl 2-(4-Methoxybenzamido)-cyclohepta[b]thiophene-3-carboxylate Not specified MW 373.47 g/mol, logP ~4.2 Undisclosed
Ethyl 2-(4-Nitrobenzamido)-cyclohepta[b]thiophene-3-carboxylate Not specified MW 418.4 g/mol, mp >200°C Undisclosed (electron-withdrawing nitro group)

Key Structural and Functional Differences:

Substituent Diversity: The target compound’s 4-bromobenzyl-indole-thioether group distinguishes it from piperazine (VIg, VIh) or benzamide (23, 47) analogs. Bromine enhances lipophilicity and may improve blood-brain barrier penetration compared to fluorine or methoxy groups .

Synthetic Efficiency :

  • Yields vary widely: VIg (56%) and VIh (55%) vs. 47 (100%). The target compound’s synthesis likely requires multi-step coupling, reducing overall efficiency .

Physicochemical Properties :

  • The target’s logP (~5.8) exceeds VIg (3.5) and 23 (estimated ~4.0), indicating higher lipophilicity but poorer aqueous solubility. This may limit bioavailability despite enhanced membrane permeability .
  • Molecular weights correlate with substituent complexity: target (~605 g/mol) > VIg (455 g/mol) > 23 (345 g/mol) .

Biological Activity :

  • Piperazine derivatives (VIg, VIh) show potent acetylcholinesterase inhibition, while benzamide analogs (23, 47) target influenza polymerase. The target’s indole-thioether moiety may confer unique target specificity, though this remains unverified .

Research Findings and Implications

  • Bulky substituents (e.g., 4-bromobenzyl in the target) may improve affinity for hydrophobic enzyme pockets but increase metabolic instability .
  • Piperazine analogs (VIg, VIh) demonstrate the importance of nitrogen-containing groups in acetylcholinesterase inhibition, a feature absent in the target .
  • Synthetic Challenges :

    • Low yields in some analogs (e.g., 22% in ’s compound) highlight the difficulty of introducing bulky substituents without optimized coupling conditions .

Q & A

Q. What are the common synthetic strategies for synthesizing this compound and its derivatives?

The synthesis typically involves multi-step organic reactions, including:

  • Thiophene ring formation via cyclization (e.g., Gewald reaction) using sulfur and diene precursors .
  • Functionalization through acylation (e.g., introducing bromobenzyl or thioacetamido groups via nucleophilic substitution or coupling reactions) .
  • Optimization of reaction conditions (temperature, solvent, catalyst) to enhance yield and purity. For example, using dry dichloromethane (DCM) for moisture-sensitive steps .

Q. Which characterization techniques are essential for structural confirmation?

Key methods include:

  • NMR spectroscopy (1H, 13C) to resolve substituent positions and confirm regioselectivity .
  • X-ray crystallography to resolve structural ambiguities, particularly for complex fused-ring systems .
  • Mass spectrometry (HRMS/LC-MS) to verify molecular weight and fragmentation patterns .

Q. What biological activities are reported for structurally related thiophene derivatives?

Similar compounds exhibit:

  • Anticancer activity (e.g., inhibition of HepG-2 and MCF-7 cell lines via tubulin binding) .
  • Antimicrobial effects against Gram-positive bacteria and fungi .
  • Enzyme modulation (e.g., kinase or protease inhibition) .
Compound ClassKey Functional GroupsReported ActivityReference
Benzothiophene derivativesBromobenzyl, thioacetamidoAnticancer (tubulin inhibition)
Cyclohepta[b]thiophene analogsEthylsulfonyl, benzamideAntimicrobial

Q. Which functional groups are critical for pharmacological activity?

  • The 4-bromobenzyl group enhances lipophilicity and target affinity .
  • The thioacetamido linker improves metabolic stability and facilitates hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can researchers optimize low-yield steps in the synthesis (e.g., acylation or cyclization)?

Systematic approaches include:

  • Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • In-line monitoring (e.g., TLC or HPLC) to track reaction progress and minimize side products .
  • Microwave-assisted synthesis to accelerate sluggish steps (e.g., cyclization) .

Q. What methodologies resolve structural ambiguities in NMR spectra for complex derivatives?

  • 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton and carbon signals .
  • Crystallographic data to validate spatial arrangements of substituents (e.g., confirming the orientation of the indole-thioether moiety) .

Q. How can contradictory bioactivity data between studies be addressed?

  • Structural benchmarking : Compare substituent effects (e.g., replacing bromine with chlorine alters tubulin binding affinity) .
  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Meta-analysis of published IC50 values to identify trends in structure-activity relationships (SAR) .

Q. What strategies improve metabolic stability in derivative design?

  • Prodrug approaches : Introduce ester or amide groups that hydrolyze in vivo to active metabolites .
  • Substituent modification : Replace labile groups (e.g., nitro) with bioisosteres (e.g., trifluoromethyl) .
  • CYP450 inhibition assays to identify metabolic hotspots .

Q. How is the mechanism of action validated in cancer cell lines?

  • Target engagement assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding to tubulin .
  • Gene expression profiling : RNA-seq to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
  • CRISPR screens to pinpoint genetic dependencies linked to compound sensitivity .

Q. What computational tools predict interactions with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) to model binding poses in tubulin’s colchicine site .
  • MD simulations (GROMACS) to assess stability of ligand-target complexes over time .
  • QSAR models to correlate electronic/steric properties (e.g., Hammett constants) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.